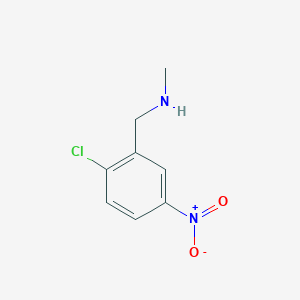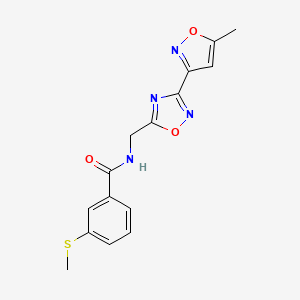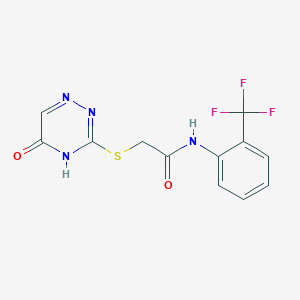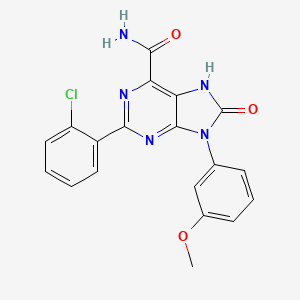
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-chloro-5-nitrophenyl)ethanone” is an organic compound with the chemical formula C8H6ClNO3 . It is used as an intermediate in organic synthesis for the production of various drugs, dyes, pesticides, and other compounds .
Synthesis Analysis
A series of “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones” were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes by crossed-Aldol condensation . The synthesized compounds have been characterized by their physical constants and spectral data .Molecular Structure Analysis
The molecular formula of “1-(2-chloro-5-nitrophenyl)ethanone” is C8H6ClNO3 . The UV, IR, NMR spectral data of these “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone” compounds has been correlated with Hammett substituent constants, F and R parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones” include crossed-Aldol condensation .Physical And Chemical Properties Analysis
The molecular weight of “1-(2-chloro-5-nitrophenyl)ethanone” is 199.591 . It has a density of 1.4±0.1 g/cm3, and a boiling point of 244.8±20.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Characterization of Compounds
Researchers have developed methods for synthesizing diversely functionalized unsymmetrical mono-carbonyl curcuminoids, employing techniques like SC-XRD and DFT/DTDFT studies. These methods are crucial for creating compounds with potential applications in materials science and pharmacology due to their novel optical and electronic properties (Khalid et al., 2020).
Antimalarial Activity
A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds highlights the medicinal chemistry application of nitroaromatic compounds. These findings are significant for developing new antimalarial agents, showcasing the compound's potential in therapeutic applications (Werbel et al., 1986).
Biodegradation Studies
Research into the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) with municipal anaerobic sludge illustrates the environmental science application of nitro compounds. Understanding the degradation pathways is vital for developing strategies to mitigate pollution from explosives (Hawari et al., 2000).
Organic Synthesis Enhancements
The development of convenient methods for N-1 arylation of uracil derivatives shows the importance of nitro compounds in enhancing organic synthesis techniques. These methods have implications for synthesizing nucleoside analogs and other biologically active compounds (Gondela & Walczak, 2006).
Corrosion Inhibition
Studies on the synthesis and corrosion inhibition potential of novel Schiff bases on mild steel in acidic medium demonstrate the application of nitro compounds in materials science, specifically in corrosion protection. This research is crucial for developing new materials with enhanced durability and lifespan (Pandey et al., 2017).
Safety and Hazards
While specific safety and hazard information for “1-(2-chloro-5-nitrophenyl)-N-methylmethanamine” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTNCUPHKWUHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)




![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)
![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2883454.png)


![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)